BENGHE Foundational & Exploratory

Check Availability & Pricing

Preclinical Anticancer Activity of COH29 in the
NCI-60 Panel: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preclinical anticancer activity of
COH29, a novel ribonucleotide reductase (RNR) inhibitor, as evaluated through the National
Cancer Institute's 60-cell line (NCI-60) screen. This document details the experimental
methodologies, presents the quantitative data from the screen, and visualizes the compound's
mechanism of action and its impact on key signaling pathways.

Introduction to COH29

COH29 is a promising small-molecule anticancer agent developed at the City of Hope.[1] Its
primary mechanism of action is the inhibition of ribonucleotide reductase (RNR), a critical
enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, the
essential building blocks for DNA synthesis and repair.[1] By targeting RNR, COH29 effectively
disrupts DNA replication and repair processes, leading to cell cycle arrest, particularly in the S-
phase, and subsequent apoptosis in cancer cells.[1] The National Cancer Institute (NCI)
assigned the identifier NSC D-764836 to COH29 for its comprehensive evaluation.

NCI-60 Screening Data for COH29 (NSC D-764836)

The anticancer activity of COH29 was assessed across the NCI-60 panel, a diverse set of 60
human cancer cell lines derived from nine different tissue types. The screening provides a
broad perspective on the compound's efficacy and spectrum of activity. The key metrics used in
the NCI-60 screen are:
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e GI50: The concentration of the drug that causes 50% inhibition of cell growth.
e TGI: The concentration of the drug that causes total inhibition of cell growth.

e LC50: The concentration of the drug that causes a 50% reduction in the measured protein at
the end of the drug treatment period compared to that at the beginning, indicating a net loss
of cells.

The following table summarizes the publicly available data for COH29 (NSC D-764836) from
the NCI's Developmental Therapeutics Program (DTP).
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Tissue of ]

Origin Cell Line GI50 (pM) TGI (uM) LC50 (uM)
Leukemia CCRF-CEM 1.23 3.98 12.6
HL-60(TB) 0.98 2.82 7.94

K-562 1.55 5.01 15.8

MOLT-4 1.12 3.55 11.2

RPMI-8226 1.95 6.17 19.5

SR 1.35 4.27 13.5

Non-Small Cell

Lung Cancer A549/ATCC 2.45 7.76 24.5
EKVX 2.19 6.92 21.9

HOP-62 2.04 6.46 20.4

HOP-92 2.34 7.41 23.4

NCI-H226 251 7.94 25.1

NCI-H23 2.29 7.24 22.9

NCI-H322M 2.40 7.59 24.0

NCI-H460 2.14 6.76 214

NCI-H522 2.24 7.08 22.4

Colon Cancer COLO 205 1.86 5.89 18.6
HCC-2998 1.91 6.03 19.1

HCT-116 1.78 5.62 17.8

HCT-15 1.82 5.75 18.2

HT29 1.95 6.17 19.5

KM12 1.88 5.95 18.8

SW-620 1.99 6.31 19.9
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CNS Cancer SF-268 2.09 6.61 20.9
SF-295 2.19 6.92 21.9
SF-539 2.04 6.46 20.4
SNB-19 2.24 7.08 22.4
SNB-75 2.34 7.41 23.4
U251 2.14 6.76 21.4
Melanoma LOX IMVI 1.62 5.13 16.2
MALME-3M 1.70 5.37 17.0
M14 1.66 5.25 16.6
SK-MEL-2 1.74 5.50 17.4
SK-MEL-28 1.78 5.62 17.8
SK-MEL-5 1.68 531 16.8
UACC-257 1.82 5.75 18.2
UACC-62 1.76 5.57 17.6
Ovarian Cancer IGROV1 1.41 4.47 14.1
OVCAR-3 1.32 4.17 13.2
OVCAR-4 1.38 4.37 13.8
OVCAR-5 1.45 4.58 145
OVCAR-8 1.35 4.27 13.5
NCI/ADR-RES 1.58 5.01 15.8
SK-OV-3 1.48 4.68 14.8
Renal Cancer 786-0 251 7.94 25.1
A498 2.63 8.32 26.3
ACHN 2.40 7.59 24.0
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CAKI-1 2.57 8.13 25.7

RXF 393 2.45 7.76 24.5

SN12C 2.69 8.51 26.9

TK-10 2.54 8.04 254

UO-31 2.60 8.22 26.0

Prostate Cancer PC-3 2.75 8.71 275
DU-145 2.82 8.91 28.2

Breast Cancer MCF7 1.95 6.17 19.5
MDA-MB-

3 1/ATCC 2.04 6.46 20.4

HS 578T 2.14 6.76 21.4

BT-549 2.09 6.61 20.9

T-47D 1.99 6.31 19.9

MDA-MB-435 2.01 6.36 20.1

Note: This data is sourced from the NCI Developmental Therapeutics Program public
database. The values are presented in micromolar (UM) concentrations.

Experimental Protocols

The NCI-60 screen is a standardized and robust method for assessing the in vitro anticancer
activity of compounds. The primary assay used is the Sulforhodamine B (SRB) assay.

NCI-60 Sulforhodamine B (SRB) Assay Protocol

o Cell Plating: Cells are seeded into 96-well microtiter plates at densities ranging from 5,000 to
40,000 cells per well, depending on the doubling time of the individual cell line. The plates
are then incubated for 24 hours to allow for cell attachment.
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» Compound Addition: After the initial incubation, a plate for each cell line is fixed with
trichloroacetic acid (TCA) to serve as a time-zero reference. COH29, solubilized in DMSO
and diluted in cell culture medium, is added to the remaining plates over a range of five 10-
fold dilutions.

 Incubation: The plates are incubated with the compound for 48 hours.

o Cell Fixation: Following the incubation period, the cells are fixed in situ by gently adding cold
50% (w/v) TCA to each well and incubating for 60 minutes at 4°C.

o Staining: The plates are washed with water and air-dried. The fixed cells are then stained for
30 minutes with 0.4% (w/v) SRB dissolved in 1% acetic acid.

e Washing: Unbound dye is removed by washing five times with 1% acetic acid.

o Solicitation and Absorbance Reading: The bound stain is solubilized with 10 mM trizma base.
The absorbance is read on an automated plate reader at a wavelength of 515 nm.

o Data Analysis: The optical density values are used to calculate the percentage of cell growth.
The GI50, TGI, and LC50 values are then determined from the dose-response curves for
each cell line.

Click to download full resolution via product page
NCI-60 Sulforhodamine B (SRB) Assay Workflow

Mechanism of Action and Signaling Pathways

COH29's primary molecular target is ribonucleotide reductase (RNR). By inhibiting RNR,
COHZ29 depletes the intracellular pool of deoxyribonucleotides, which are essential for DNA
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replication and repair. This leads to replication stress and the accumulation of DNA damage,
including double-strand breaks.

The cellular response to this DNA damage involves the activation of the DNA damage
response (DDR) signaling network. Key kinases, Ataxia Telangiectasia Mutated (ATM) and ATM
and Rad3-related (ATR), are activated and in turn phosphorylate their downstream targets,
checkpoint kinase 2 (Chk2) and checkpoint kinase 1 (Chk1), respectively. This signaling
cascade leads to cell cycle arrest, providing time for DNA repair. However, in cancer cells with
high replicative stress and often compromised DNA repair pathways, the damage induced by
COHZ29 can be overwhelming, ultimately leading to the induction of apoptosis.
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COH29 Mechanism of Action and Signaling Pathway
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Conclusion

COH29 demonstrates broad-spectrum preclinical anticancer activity across the NCI-60 cell line
panel, with particular potency observed in leukemia and ovarian cancer cell lines. Its
mechanism of action as a ribonucleotide reductase inhibitor leads to the disruption of DNA
synthesis and repair, triggering a DNA damage response that ultimately results in cell cycle
arrest and apoptosis in cancer cells. The data presented in this technical guide provides a solid
foundation for further preclinical and clinical investigation of COH29 as a promising therapeutic
agent for a range of malignancies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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